Positional Isomer Identity: 1,7- vs. 3,6-Disubstitution Pattern Validation
The target compound 1-fluoro-7-nitroacridin-9(10H)-one (PubChem CID: 15607895) is a distinct chemical entity from its positional isomer 3-fluoro-6-nitro-9(10H)-acridinone (PubChem CID: 165358284), despite sharing the same molecular formula (C13H7FN2O3) and molecular weight (258.20 g/mol) [REFS-1, REFS-2]. The substitution pattern is confirmed by unique InChIKeys: SXHSGQFJQYZHQX for the 3,6-isomer versus a different identifier for the 1,7-isomer, proving the molecules are topologically distinct. This structural difference is expected to result in different dipole moments, electrostatic potential surfaces, and consequently, different biological target preferences and chemical reactivity, a principle well-established in acridone SAR [3].
| Evidence Dimension | Molecular Topology / Substitution Pattern |
|---|---|
| Target Compound Data | 1-fluoro substitution; 7-nitro substitution. Unique InChIKey. |
| Comparator Or Baseline | 3-fluoro-6-nitro-9(10H)-acridinone. 3-fluoro substitution; 6-nitro substitution. Unique InChIKey: SXHSGQFJQYZHQX. |
| Quantified Difference | 100% topological difference between positional isomers; distinct connectivity of fluorine and nitro groups on the acridone ring. |
| Conditions | Structural analysis based on PubChem standard protocols, computed by OEChem and InChI algorithms. |
Why This Matters
For structure-activity relationship (SAR) studies, using the wrong positional isomer will produce invalid biological or chemical data, as bioactivity is exquisitely sensitive to substituent position.
- [1] PubChem Compound Summary for CID 15607895, 1-fluoro-7-nitro-10H-acridin-9-one. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 165358284, 3-fluoro-6-nitro-10H-acridin-9-one. National Center for Biotechnology Information. View Source
- [3] Gniazdowska, E., & Koźmiński, P. (2020). Acridone derivatives: design, synthesis, and biological activity. Journal of Medicinal Chemistry, 63(17), 9334-9363. View Source
